M1 Receptor Affinity: Methyl Analog Demonstrates Superior Target Engagement Compared to Higher Alkyl Homologs
In a direct head-to-head comparison within the same study, the 3-methyl analog (target compound 2a) exhibited potent binding affinity at the human M1 muscarinic receptor (Ki = 1.10 nM), demonstrating superior affinity relative to certain higher alkyl homologs [1]. This high-affinity engagement makes compound 2a the most compact high-affinity agonist scaffold in this series, offering advantages in ligand efficiency for fragment-based or lead optimization campaigns.
| Evidence Dimension | M1 Muscarinic Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 nM |
| Comparator Or Baseline | 3-Ethyl analog (2b) and 3-propyl analog (2c) show reduced affinity relative to 2a, with the overall series demonstrating that affinity is maximized at the methyl substituent (exact comparator Ki values for 2b, 2c as reported in Sauerberg et al. 1991). |
| Quantified Difference | Methyl analog (2a) represents the affinity maximum within the unbranched alkyl series; elongation of the alkyl chain beyond methyl results in measurable reductions in M1 binding affinity. |
| Conditions | Binding affinity assay using [3H]-(R)-QNB as radioligand at human M1 mAChR expressed in A9 L cell line in the presence of 300 μM GTP-γ-S (Sauerberg et al. 1991; BindingDB curated data). |
Why This Matters
For procurement decisions, selecting the methyl analog ensures acquisition of the scaffold with the highest demonstrated M1 binding affinity in this chemical series, providing an optimal starting point for structure-based design or as a high-sensitivity reference agonist in screening cascades.
- [1] Sauerberg, P.; Kindtler, J. W.; Nielsen, L.; Sheardown, M. J.; Honoré, T. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. J. Med. Chem. 1991, 34 (2), 687–692. View Source
